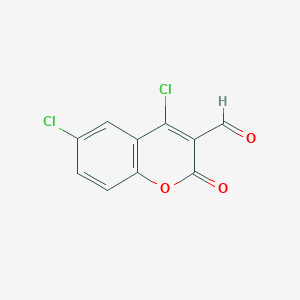

4,6-Dichloro-3-formylcoumarin

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,6-dichloro-2-oxochromene-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4Cl2O3/c11-5-1-2-8-6(3-5)9(12)7(4-13)10(14)15-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKMFWQALBSVSDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=C(C(=O)O2)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30361494 | |

| Record name | 4,6-Dichloro-3-formylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30361494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51069-87-5 | |

| Record name | 4,6-Dichloro-3-formylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30361494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-Dichloro-3-formylcoumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on 4,6-Dichloro-3-formylcoumarin: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and known biological activities of 4,6-dichloro-3-formylcoumarin. The information is curated for researchers and professionals involved in medicinal chemistry, drug discovery, and related scientific fields.

Chemical Structure and Identification

This compound is a synthetic derivative of coumarin (B35378), a benzopyrone that is a common scaffold in many natural and synthetic bioactive compounds. The structure of this compound is characterized by a coumarin core with two chlorine substituents at the 4 and 6 positions and a formyl group at the 3 position.[1]

Chemical Structure:

Spectral Data (Predicted and Analog-Based)

Table 3: Predicted and Analog-Based Spectral Data

| Technique | Expected Peaks/Signals |

| ¹H NMR | A singlet for the formyl proton (CHO) around δ 10.0-10.5 ppm. Aromatic protons on the coumarin ring will appear in the region of δ 7.0-8.5 ppm, with splitting patterns determined by their coupling with neighboring protons. |

| ¹³C NMR | The carbonyl carbon of the formyl group is expected around δ 185-195 ppm. The lactone carbonyl carbon should appear around δ 155-165 ppm. Aromatic and olefinic carbons will resonate in the δ 110-160 ppm region. |

| IR (Infrared) | A strong absorption band for the lactone carbonyl (C=O) stretching around 1720-1740 cm⁻¹. A distinct peak for the aldehyde carbonyl (C=O) stretching around 1680-1700 cm⁻¹. C-H stretching of the aldehyde proton may be visible around 2720 and 2820 cm⁻¹. Aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region. C-Cl stretching vibrations will be present in the fingerprint region. |

| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of two chlorine atoms, characteristic isotopic peaks (M+2, M+4) will be observed in a ratio consistent with the natural abundance of ³⁵Cl and ³⁷Cl isotopes. Fragmentation may involve the loss of CO, CHO, and Cl radicals. |

Biological Activity and Potential Applications

Coumarin derivatives are known to exhibit a wide range of biological activities, and this compound is of interest for its potential as an antimicrobial and anticancer agent.

Anticancer Activity

Studies on various coumarin derivatives have demonstrated their potential to inhibit cancer cell growth and induce apoptosis. While specific data for this compound is limited, related compounds have shown activity against prostate cancer cell lines. [2]The mechanism of action for many anticancer coumarins involves the modulation of key cellular signaling pathways.

PI3K/Akt Signaling Pathway:

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers. Several coumarin derivatives have been shown to exert their anticancer effects by inhibiting the PI3K/Akt pathway, leading to the induction of apoptosis in cancer cells.

Diagram 2: Proposed Mechanism of Action via PI3K/Akt Pathway

References

An In-depth Technical Guide to the Synthesis of 4,6-Dichloro-3-formylcoumarin from Salicylaldehydes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4,6-dichloro-3-formylcoumarin, a halogenated coumarin (B35378) derivative of interest in medicinal chemistry and materials science. The document outlines a robust two-step synthetic pathway commencing from 3,5-dichlorosalicylaldehyde (B181256), including detailed experimental protocols and a summary of relevant quantitative data. Furthermore, it touches upon the biological context of this class of compounds, specifically their antimicrobial properties.

Introduction

Coumarins are a significant class of benzopyrone scaffolds found in numerous natural products and synthetic compounds, exhibiting a wide array of biological activities. The introduction of specific substituents onto the coumarin ring can significantly modulate their physicochemical properties and pharmacological effects. The target molecule, this compound, is characterized by two chlorine atoms at the 4 and 6 positions and a reactive formyl group at the 3-position. This unique substitution pattern is anticipated to enhance its bioactivity, making it a valuable building block for the synthesis of novel therapeutic agents. Research has indicated that halogenated coumarins, in particular, exhibit notable antimicrobial properties[1].

The synthetic strategy detailed herein involves an initial Knoevenagel condensation to form a 3-cyanocoumarin (B81025) intermediate, followed by a high-yield reduction to the desired 3-formylcoumarin. This approach is favored for its efficiency and the accessibility of the starting materials.

Quantitative Data Summary

The following table summarizes the key quantitative data for the reactants, intermediates, and the final product in the synthesis of this compound.

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 3,5-Dichlorosalicylaldehyde | C₇H₄Cl₂O₂ | 191.01 | 93-96 | Yellow solid | |

| Malononitrile (B47326) | C₃H₂N₂ | 66.06 | 32-34 | White solid | |

| 4,6-Dichloro-3-cyanocoumarin | C₁₀H₃Cl₂NO₂ | 239.04 | Not readily available | Expected to be a solid | |

| This compound | C₁₀H₄Cl₂O₃ | 243.04 | 147-151 | Yellow solid |

Note: Structures are illustrative placeholders.

Experimental Protocols

The synthesis of this compound is achieved through a two-step process:

Step 1: Knoevenagel Condensation for the Synthesis of 4,6-Dichloro-3-cyanocoumarin

This step involves the condensation of 3,5-dichlorosalicylaldehyde with malononitrile to form the cyanocoumarin intermediate.

Materials:

-

3,5-Dichlorosalicylaldehyde

-

Malononitrile

-

Ethanol (B145695) (absolute)

-

Piperidine (B6355638) (catalytic amount)

-

Glacial acetic acid

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 1 equivalent of 3,5-dichlorosalicylaldehyde in a minimal amount of absolute ethanol.

-

Add 1.1 equivalents of malononitrile to the solution.

-

Add a catalytic amount of piperidine (2-3 drops) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

-

If precipitation occurs, filter the solid product and wash with cold ethanol.

-

If no precipitate forms, concentrate the solution under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

-

Characterize the resulting 4,6-dichloro-3-cyanocoumarin by standard analytical techniques (Melting Point, IR, NMR).

Step 2: Reduction of 4,6-Dichloro-3-cyanocoumarin to this compound

This step utilizes a facile reduction method with Raney nickel in formic acid, which has been shown to be effective for a variety of substituted 3-cyanocoumarins, yielding the corresponding 3-formylcoumarins in high yields[2][3].

Materials:

-

4,6-Dichloro-3-cyanocoumarin

-

Raney Nickel (aqueous suspension)

-

Formic acid (80-90%)

-

Ethanol

Procedure:

-

Prepare the Raney nickel catalyst: Decant the water from the commercial Raney nickel suspension. Wash the catalyst with ethanol and decant the ethanol. Immediately suspend the Raney nickel in a small amount of formic acid before use[2].

-

In a round-bottom flask, dissolve the 4,6-dichloro-3-cyanocoumarin (1 equivalent) in hot (80-90°C) formic acid[2].

-

To the stirred, hot solution, add the prepared Raney nickel suspension (a weight of wet Raney nickel approximately equal to the weight of the cyanocoumarin)[2].

-

Vigorously stir the reaction mixture at 80-90°C for 1.5-2 hours. Monitor the reaction progress by TLC until the starting material is consumed[2].

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the Raney nickel catalyst. Caution: The filtered Raney nickel may be pyrophoric and should be handled with care.

-

Concentrate the filtrate in vacuo to obtain the crude this compound as a yellow solid[3].

-

The crude product can be purified by crystallization from a suitable solvent (e.g., ethanol or acetone)[3].

-

Confirm the structure and purity of the final product using melting point determination, IR, and NMR spectroscopy.

Mandatory Visualizations

Caption: Synthetic pathway for this compound.

Caption: Proposed antimicrobial mechanism of action for coumarins.

Mechanism of Antimicrobial Action

The antimicrobial activity of coumarin derivatives is a subject of ongoing research. One of the primary mechanisms of action for the coumarin class of antibiotics is the inhibition of bacterial DNA gyrase[2][3]. DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and transcription. It introduces negative supercoils into the DNA, a process that requires ATP hydrolysis.

Coumarins are known to bind to the GyrB subunit of DNA gyrase, which houses the ATPase activity[2][4]. By binding to this subunit, coumarins competitively inhibit the binding of ATP, thereby preventing the conformational changes necessary for DNA supercoiling[4][5][6]. This disruption of DNA replication ultimately leads to the inhibition of cell division and bacterial cell death. The presence of electron-withdrawing groups, such as chlorine atoms, on the coumarin scaffold is believed to enhance this inhibitory activity.

Some studies also suggest that coumarins can interfere with bacterial cell division by targeting other key proteins like FtsZ, or by disrupting quorum sensing and biofilm formation[7][8][9][10]. The multifaceted nature of their antimicrobial action makes them promising candidates for the development of new drugs to combat antibiotic resistance.

References

- 1. researchgate.net [researchgate.net]

- 2. The interaction between coumarin drugs and DNA gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Coumarins as inhibitors of bacterial DNA gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. gyrB mutations which confer coumarin resistance also affect DNA supercoiling and ATP hydrolysis by Escherichia coli DNA gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The interaction of coumarin antibiotics with fragments of DNA gyrase B protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The nature of inhibition of DNA gyrase by the coumarins and the cyclothialidines revealed by X‐ray crystallography. | The EMBO Journal [link.springer.com]

- 7. Phytochemicals as inhibitors of bacterial cell division protein FtsZ: coumarins are promising candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Coumarins: Quorum Sensing and Biofilm Formation Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Antibacterial activities of coumarin-3-carboxylic acid against Acidovorax citrulli [frontiersin.org]

- 10. Antibacterial activities of coumarin-3-carboxylic acid against Acidovorax citrulli - PMC [pmc.ncbi.nlm.nih.gov]

4,6-Dichloro-3-formylcoumarin CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,6-dichloro-3-formylcoumarin, a halogenated coumarin (B35378) derivative with significant potential in medicinal chemistry and materials science. This document details its chemical identity, synthesis, and known biological activities, offering a valuable resource for researchers and professionals in drug development.

Chemical Identity and Properties

This compound, also known as 4,6-dichloro-2-oxo-2H-chromene-3-carbaldehyde, is a synthetic organic compound belonging to the coumarin family. The presence of two chlorine atoms and a reactive formyl group on the coumarin scaffold enhances its chemical reactivity and biological potential.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 51069-87-5 | |

| Molecular Formula | C₁₀H₄Cl₂O₃ | |

| Molecular Weight | 243.04 g/mol | |

| Melting Point | 147-151 °C | |

| Appearance | Solid | |

| SMILES | O=CC1=C(Cl)C2=C(OC1=O)C=C(Cl)C=C2 | |

| InChI Key | OKMFWQALBSVSDG-UHFFFAOYSA-N |

Synthesis

The synthesis of this compound is typically achieved through the Vilsmeier-Haack reaction, a versatile method for the formylation of electron-rich aromatic compounds.

General Experimental Protocol: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, which is prepared from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃)[1][2][3][4]. This electrophilic iminium salt then reacts with an activated aromatic substrate.

General Steps:

-

Vilsmeier Reagent Formation: Phosphorus oxychloride is added dropwise to N,N-dimethylformamide (DMF) at 0°C with stirring. The mixture is stirred for an additional 30-60 minutes at the same temperature to form the Vilsmeier reagent, a chloroiminium salt[2][5].

-

Reaction with Substrate: The starting coumarin precursor, 4,6-dichlorocoumarin (not explicitly synthesized in the provided results, but the logical precursor), is added to the freshly prepared Vilsmeier reagent.

-

Heating and Monitoring: The reaction mixture is allowed to warm to room temperature and then heated (typically between room temperature and 80°C) for several hours[2][5]. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled and poured onto crushed ice. The acidic solution is then neutralized with a saturated aqueous solution of sodium bicarbonate or a similar base[5].

-

Isolation and Purification: The crude product is extracted with an organic solvent, washed, dried, and concentrated under reduced pressure. The final product is purified by column chromatography on silica (B1680970) gel[2][5].

Diagram 1: Vilsmeier-Haack Reaction Workflow

Caption: General experimental workflow for the synthesis via Vilsmeier-Haack reaction.

Chemical Reactivity and Applications in Synthesis

The formyl group and the chloro-substituent at the 4-position make this compound a versatile building block in organic synthesis. It serves as a precursor for a wide range of heterocyclic compounds through reactions with various nucleophiles. For instance, it can react with primary amines to yield N-substituted 4-amino-3-formylcoumarins or undergo condensation reactions to form fused heterocyclic systems[6].

Biological Activity

Coumarin derivatives are known to exhibit a broad spectrum of biological activities. While specific quantitative data for this compound is limited in the available literature, the general activities of related coumarins provide a strong indication of its potential.

Antimicrobial Activity

Numerous coumarin derivatives have demonstrated significant antimicrobial properties. The data below for related coumarin compounds suggests that this compound could exhibit similar activity.

Table 2: Antimicrobial Activity (MIC values) of Representative Coumarin Derivatives

| Compound Type | Microorganism | MIC (µg/mL) | Reference |

| Coumarin-imidazole hybrids | S. aureus | 0.1 - 0.4 | [7] |

| Amido-coumarins | S. typhi | 6.25 - 25 | [8] |

| Amido-coumarins | S. aureus | 6.25 - 25 | [8] |

| Amido-coumarins | E. coli | 6.25 - 25 | [8] |

| Amido-coumarins | B. pumilus | 6.25 - 25 | [8] |

| Coumarin-triazolothiones | S. aureus | 0.8 - 1.6 | [8] |

| Coumarin-triazolothiones | E. coli | 0.8 - 1.6 | [8] |

Anticancer Activity

Coumarin-based compounds have been investigated for their potential as anticancer agents. The cytotoxic effects of various coumarin derivatives against different cancer cell lines have been reported.

Table 3: Anticancer Activity (IC₅₀ values) of Representative Coumarin Derivatives

| Compound Type | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Dihydroartemisinin-coumarin hybrid | HT-29 (anoxic) | 0.05 | [1] |

| Dihydroartemisinin-coumarin hybrid | HCT-116 (anoxic) | 0.43 | [1] |

| Dihydroartemisinin-coumarin hybrid | MDA-MB-231 (anoxic) | 3.62 | [1] |

| Coumarin-1,2,3-triazole hybrid | HT-1080 | 25.77 | [1] |

| Coumarin-1,2,3-triazole hybrid | MCF-7 | 25.03 - 27.89 | [1] |

Potential Mechanism of Action: Modulation of Signaling Pathways

While direct evidence for the effect of this compound on specific signaling pathways is not yet available, other coumarin derivatives have been shown to modulate key pathways involved in cancer and inflammation, such as the NF-κB and MAPK signaling pathways.

The NF-κB signaling pathway is a crucial regulator of immune and inflammatory responses, and its dysregulation is implicated in various diseases, including cancer[9][10]. Some compounds inhibit NF-κB by preventing the degradation of its inhibitor, IκBα, thereby blocking the nuclear translocation of the active NF-κB dimer[11].

Diagram 2: Postulated Inhibition of the Canonical NF-κB Signaling Pathway

Caption: Postulated mechanism of NF-κB pathway inhibition.

Conclusion

This compound is a synthetically versatile molecule with considerable potential for the development of novel therapeutic agents. Its reactivity allows for the creation of diverse chemical libraries for screening against various biological targets. Further research is warranted to fully elucidate its biological activities, including specific antimicrobial and anticancer efficacy, and to investigate its precise mechanisms of action, particularly its effects on key cellular signaling pathways. This technical guide serves as a foundational resource to encourage and support these future research endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 4. jk-sci.com [jk-sci.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The NF-κB Pharmacopeia: Novel Strategies to Subdue an Intractable Target - PMC [pmc.ncbi.nlm.nih.gov]

- 10. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Spectroscopic and Structural Analysis of 4,6-Dichloro-3-formylcoumarin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4,6-Dichloro-3-formylcoumarin, a halogenated coumarin (B35378) derivative with significant potential in medicinal chemistry and materials science. Due to the limited availability of a complete, publicly accessible experimental dataset, this document presents a detailed analysis based on available data for structurally related compounds, alongside generalized experimental protocols for acquiring such data.

Compound Overview

This compound is a synthetic organic compound belonging to the coumarin family. Its structure is characterized by a benzopyran-2-one core with two chlorine substituents at positions 4 and 6, and a formyl group at position 3.

Molecular Formula: C₁₀H₄Cl₂O₃[1] Molecular Weight: 243.04 g/mol [2] CAS Number: 51069-87-5[1][2]

The presence of the electron-withdrawing chloro and formyl groups on the coumarin scaffold significantly influences its chemical reactivity and spectroscopic properties.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on the analysis of related coumarin derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~10.2 - 10.5 | Singlet | H-1' (Formyl proton) |

| ~8.0 - 8.2 | Doublet | H-5 |

| ~7.7 - 7.9 | Doublet of Doublets | H-7 |

| ~7.4 - 7.6 | Doublet | H-8 |

Note: Predicted values are based on typical chemical shifts for formyl protons on electron-deficient aromatic systems and the substitution pattern of the benzene (B151609) ring.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~185 - 190 | C-1' (Formyl Carbonyl) |

| ~155 - 160 | C-2 (Lactone Carbonyl) |

| ~150 - 155 | C-8a |

| ~140 - 145 | C-4 |

| ~135 - 140 | C-6 |

| ~130 - 135 | C-7 |

| ~125 - 130 | C-5 |

| ~120 - 125 | C-4a |

| ~115 - 120 | C-3 |

| ~110 - 115 | C-8 |

Note: These are estimated chemical shift ranges based on data for other coumarin derivatives.

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~1720 - 1750 | Strong | C=O Stretch (Lactone) |

| ~1680 - 1700 | Strong | C=O Stretch (Formyl) |

| ~1600 - 1620 | Medium | C=C Stretch (Aromatic) |

| ~1100 - 1200 | Strong | C-O Stretch (Ester) |

| ~700 - 800 | Strong | C-Cl Stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 242/244/246 | [M]⁺∙ Isotope pattern for two chlorine atoms |

| 214/216/218 | [M-CO]⁺∙ |

| 185/187 | [M-CO-CHO]⁺ |

Note: The presence of two chlorine atoms will result in a characteristic M, M+2, M+4 isotope pattern.

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer, such as a Bruker Avance or Varian instrument, operating at a proton frequency of 400 MHz or higher.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.

-

Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare the sample using the solid-state KBr pellet method. Mix a small amount of the compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer, such as a Pye-Unicam SP3–100 or a similar instrument.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the sample spectrum.

-

Typically, spectra are collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. For a solid sample like this, direct insertion probe (DIP) with electron ionization (EI) or electrospray ionization (ESI) after dissolving in a suitable solvent (e.g., methanol (B129727) or acetonitrile) can be used.

-

Instrumentation: Employ a mass spectrometer such as an ISQ Thermo Scientific GC-MS or a high-resolution mass spectrometer (HRMS).

-

Data Acquisition:

-

Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-500 amu).

-

For EI, a standard electron energy of 70 eV is typically used.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions. The isotopic pattern for chlorine should be carefully examined to confirm the presence of two chlorine atoms.

Workflow Diagrams

The following diagrams illustrate the general workflows for the synthesis and spectroscopic characterization of this compound.

Caption: Synthetic pathway for this compound.

Caption: Workflow for spectroscopic characterization.

References

An In-depth Technical Guide on the Solubility and Stability of 4,6-Dichloro-3-formylcoumarin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 4,6-dichloro-3-formylcoumarin. Given the limited availability of direct experimental data for this specific compound in public literature, this document consolidates information from structurally related coumarin (B35378) derivatives, general chemical principles, and established analytical methodologies. It is designed to equip researchers with the foundational knowledge and practical protocols required to handle, formulate, and analyze this compound effectively.

Physicochemical Properties

This compound, also known as 4,6-dichloro-2-oxo-2H-chromene-3-carbaldehyde, is a halogenated coumarin derivative.[1] Its structure, featuring a coumarin backbone with two chlorine atoms and a reactive formyl group, suggests its potential as a versatile building block in medicinal chemistry.[1][2] The physicochemical properties of a compound are critical for its handling, formulation, and biological activity.

| Property | Value | Source |

| Molecular Formula | C₁₀H₄Cl₂O₃ | [1] |

| Molecular Weight | 243.04 g/mol | [3] |

| CAS Number | 51069-87-5 | [1] |

| Appearance | Solid (predicted) | - |

| Melting Point | 147-151 °C | [3] |

| SMILES | C1=CC2=C(C=C1Cl)C(=C(C(=O)O2)C=O)Cl | [1] |

Note: Some properties are based on supplier data sheets and chemical structure analysis in the absence of peer-reviewed experimental values.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation possibilities. The presence of two chlorine atoms and an aromatic system suggests that this compound is a relatively hydrophobic molecule. However, the polar formyl and lactone carbonyl groups may impart some solubility in polar organic solvents.

Predicted Solubility in Common Solvents

The following table provides a qualitative prediction of the solubility of this compound in a range of common laboratory solvents. These predictions are based on the principle of "like dissolves like" and data for structurally similar coumarin compounds.[4]

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Strong dipole moment effectively solvates the polar groups. |

| N,N-Dimethylformamide (DMF) | High | Similar to DMSO, a good solvent for many organic compounds. | |

| Acetonitrile (B52724) (ACN) | Moderate | Less polar than DMSO/DMF, but should still be effective. | |

| Acetone | Moderate | Good general-purpose solvent for moderately polar compounds. | |

| Polar Protic | Ethanol | Moderate to Low | Capable of hydrogen bonding, but the compound's hydrophobicity may limit high solubility. |

| Methanol | Moderate to Low | Similar to ethanol, may be a slightly better solvent due to higher polarity. | |

| Water | Very Low / Insoluble | The hydrophobic chlorinated aromatic structure is expected to dominate, leading to poor aqueous solubility.[4] | |

| Nonpolar | Dichloromethane (DCM) | Moderate | Good solvent for many chlorinated organic compounds. |

| Chloroform | Moderate | Similar to DCM. | |

| Hexane / Heptane | Very Low / Insoluble | The compound's polarity from the formyl and carbonyl groups is too high for good solubility in alkanes. |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines a standard procedure for quantitatively determining the solubility of this compound.

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.

-

Agitate the vials at a constant temperature (e.g., 25 °C) using a mechanical shaker or orbital incubator for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for the solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter (e.g., PTFE or PVDF, chosen for solvent compatibility) to remove all undissolved solids.

-

-

Quantification by HPLC-UV:

-

Dilute the filtered supernatant with a suitable mobile phase to a concentration within the linear range of the calibration curve.

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions and the diluted sample solution by a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[5][6][7]

-

Typical HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).[8]

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with 0.1% formic or phosphoric acid).[5]

-

Flow Rate: 1.0 mL/min.[8]

-

Detection Wavelength: Determined by UV-Vis scan of the compound (likely in the 280-330 nm range for coumarins).[7]

-

Column Temperature: 30 °C.[8]

-

-

-

Calculation:

-

Construct a calibration curve by plotting the peak area of the standards against their concentration.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original solubility in the solvent by accounting for the dilution factor. Report the solubility in units such as mg/mL or mol/L.

-

Stability Profile and Forced Degradation Studies

Understanding the chemical stability of a compound is crucial for determining its shelf-life, storage conditions, and potential degradation pathways.[9] Forced degradation studies deliberately expose the compound to harsh conditions to accelerate its decomposition, providing insight into its intrinsic stability and helping to develop stability-indicating analytical methods.[9][10]

Potential Chemical Liabilities

The structure of this compound suggests several potential points of instability:

-

Lactone Ring: The ester bond in the coumarin lactone ring is susceptible to hydrolysis, particularly under basic conditions, which would lead to ring-opening.[11][12][13]

-

Formyl Group: The aldehyde group is prone to oxidation, potentially forming a carboxylic acid derivative.

-

Aromatic Ring: While generally stable, the electron-rich coumarin ring system could be susceptible to strong oxidative conditions or photolytic degradation. The chloro-substituents may also influence reactivity.

Experimental Protocol for Forced Degradation

This protocol is based on the International Council for Harmonisation (ICH) guideline Q1A(R2).[9][14] The goal is to achieve 5-20% degradation of the parent compound.

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with 0.1 M to 1 M HCl. Heat at a controlled temperature (e.g., 60-80 °C) for a defined period (e.g., 2, 4, 8, 24 hours).[15]

-

Basic Hydrolysis: Mix the stock solution with 0.1 M to 1 M NaOH. Keep at room temperature or heat gently (e.g., 40-60 °C) for a shorter duration, as base-catalyzed hydrolysis of the lactone is expected to be rapid.[11][15] Neutralize the sample with an equivalent amount of acid before analysis.

-

Neutral Hydrolysis: Mix the stock solution with water. Heat at a controlled temperature (e.g., 60-80 °C) for a defined period.

-

Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂). Keep at room temperature for a defined period.[15]

-

Thermal Degradation: Store the solid compound in a temperature-controlled oven (e.g., 60-80 °C) for several days. Also, heat a solution of the compound under reflux.

-

Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[14] A control sample should be protected from light.

-

-

Sample Analysis:

-

At each time point, withdraw a sample, neutralize if necessary, and dilute to the target concentration for analysis.

-

Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method (as described in section 2.2).

-

A diode-array detector (DAD) is highly recommended to check for peak purity and to help identify new degradation products.

-

For structural elucidation of major degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) analysis is essential.

-

Predicted Stability Profile

This table summarizes the expected stability of this compound under forced degradation conditions, based on the known chemistry of coumarins.

| Stress Condition | Expected Stability | Potential Degradation Products |

| Acidic (HCl) | Likely stable to moderately stable | Minimal degradation expected. Potential for slow hydrolysis of the lactone ring. |

| Basic (NaOH) | Unstable | Rapid hydrolysis of the lactone ring to form the corresponding coumarinic acid salt, followed by potential isomerization.[13] |

| Neutral (Water) | Likely stable | Very slow hydrolysis may occur upon heating over extended periods. |

| Oxidative (H₂O₂) | Moderately unstable | Oxidation of the formyl group to a carboxylic acid. Potential for ring oxidation or other reactions. |

| Thermal | Likely stable | Generally stable at moderate temperatures, but degradation may occur at temperatures approaching the melting point. |

| Photolytic (UV/Vis) | Potentially unstable | Coumarin systems can be photoreactive. Dimerization or other rearrangements are possible. |

Visualizations

The following diagrams illustrate the logical workflow for testing and a potential chemical transformation of this compound.

Caption: Experimental workflow for solubility and stability assessment.

Caption: Putative degradation pathway via basic hydrolysis.

Conclusion

While specific experimental data for this compound remains scarce in readily accessible literature, a robust framework for its characterization can be established based on the known chemistry of coumarin derivatives. This compound is predicted to be poorly soluble in water but soluble in polar aprotic solvents like DMSO and DMF. Its primary chemical liability is the lactone ring, which is highly susceptible to rapid, base-catalyzed hydrolysis. Researchers should exercise caution when using basic conditions and should employ a validated, stability-indicating HPLC method for accurate quantification. The protocols and predictive data presented in this guide serve as a valuable starting point for any scientist or developer initiating work with this compound, enabling a more efficient and informed approach to its study and application.

References

- 1. This compound | 51069-87-5 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound CAS#: [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. HPLC Method for Analysis of Coumarin | SIELC Technologies [sielc.com]

- 6. Coumarins content in wine: application of HPLC, fluorescence spectrometry, and chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. vup.sk [vup.sk]

- 8. High-performance liquid chromatography determination and pharmacokinetics of coumarin compounds after oral administration of Samul-Tang to rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medcraveonline.com [medcraveonline.com]

- 10. researchgate.net [researchgate.net]

- 11. isca.me [isca.me]

- 12. researchgate.net [researchgate.net]

- 13. Process for the Obtention of Coumaric Acid from Coumarin: Analysis of the Reaction Conditions [scirp.org]

- 14. galbraith.com [galbraith.com]

- 15. mdpi.com [mdpi.com]

The Pivotal Role of Chlorinated Formylcoumarins in the Synthesis of Novel Bioactive Agents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarins, a prominent class of benzopyrone-containing heterocyclic compounds, are ubiquitous in the plant kingdom and have long been recognized for their diverse and significant pharmacological properties. The coumarin (B35378) scaffold serves as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticoagulant effects. Chemical modification of the coumarin nucleus is a key strategy for the development of novel therapeutic agents with enhanced potency and selectivity.

Among the various synthetic precursors, chlorinated formylcoumarins have emerged as exceptionally versatile building blocks. In particular, compounds such as 4-chloro-3-formylcoumarin and its analogues are highly reactive intermediates, enabling the synthesis of a vast array of fused and substituted coumarin derivatives. The presence of the chloro and formyl groups at adjacent positions on the coumarin ring provides reactive sites for a multitude of chemical transformations, including nucleophilic substitution, condensation, and cycloaddition reactions.

While the inherent biological activity of chlorinated formylcoumarins themselves is not extensively documented, their importance lies in their utility as synthons for biologically active molecules. This technical guide provides an in-depth overview of the potential biological activities stemming from chlorinated formylcoumarins, focusing on the pharmacological properties of the derivatives they produce. We will summarize key quantitative data, provide detailed experimental methodologies for cited experiments, and visualize relevant pathways and workflows to offer a comprehensive resource for researchers in drug discovery and development.

Synthetic Utility of Chlorinated Formylcoumarins

Chlorinated formylcoumarins are key intermediates in the synthesis of a wide range of heterocyclic systems fused to the coumarin core. The reactivity of the chloro and formyl groups allows for the construction of novel molecular architectures with potential therapeutic applications. For instance, 4-chloro-3-formylcoumarin is a readily available starting material for the synthesis of pyridocoumarins, pyrazolyl-coumarins, and coumarin-triazole hybrids, all of which have demonstrated interesting biological profiles.[1][2]

The general workflow for utilizing chlorinated formylcoumarins in the synthesis of bioactive derivatives often involves a multi-step process that begins with the synthesis of the chlorinated formylcoumarin itself, followed by its reaction with various nucleophiles or dienophiles to generate the target compounds. These derivatives are then subjected to a battery of biological assays to determine their activity.

Anticancer Activities of Chlorinated Formylcoumarin Derivatives

The development of novel anticancer agents is a major focus of medicinal chemistry, and coumarin derivatives have shown significant promise in this area. Chlorinated formylcoumarins serve as precursors to a variety of compounds with potent cytotoxic and antiproliferative activities against numerous cancer cell lines.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected coumarin derivatives synthesized from chlorinated formylcoumarins. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of cell growth.

| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Coumarin-Triazole Hybrids | Compound with 6-Br substitution | E. coli | - | [3] |

| Compound with 6-Me substitution | B. subtilis | - | [3] | |

| Pyrazolyl-Coumarins | 6-[5-(4-Chlorophenyl)-4,5-dihydropyrazol-3-yl]-5-hydroxy-7-methylcoumarin | Leukemia (CCRF-CEM) | 1.88 | [4] |

| 6-[5-(4-Chlorophenyl)-4,5-dihydropyrazol-3-yl]-5-hydroxy-7-methylcoumarin | Leukemia (MOLT-4) | 1.92 | [4] | |

| Coumarin-Pyridine Hybrids | Pyrazolopyrimidine-coumarin derivative (10c) | NCI-60 cell line panel | Mean GI50 across panel | |

| Coumarin-Chalcone Hybrids | Derivative 19c | S. aureus (Gram-positive) | - | [5] |

| Derivative 19d | B. subtilis (Gram-positive) | - | [5] |

Note: The table includes data for derivatives where chlorinated formylcoumarins are precursors or structurally related. MIC (Minimum Inhibitory Concentration) values are for antimicrobial activity.

Signaling Pathways in Anticancer Activity

Several coumarin derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. While specific pathways for derivatives of chlorinated formylcoumarins are still under investigation, related coumarin compounds have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway. This often involves the regulation of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases.

Antimicrobial Activities of Chlorinated Formylcoumarin Derivatives

The emergence of multidrug-resistant pathogens poses a significant global health threat, necessitating the discovery of new antimicrobial agents. Coumarin derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi. The incorporation of a halogen atom, such as chlorine, into the coumarin scaffold has been suggested to enhance this activity.

Quantitative Data on Antimicrobial Activity

The following table summarizes the in vitro antimicrobial activity of selected coumarin derivatives, with a focus on those derived from or related to chlorinated precursors. The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the compound that inhibits the visible growth of a microorganism.

| Compound Class | Specific Derivative | Microorganism | MIC (µg/mL) | Reference |

| Coumarin-Triazole Hybrids | Benzoxazole-coumarin-linked 1,2,3-triazoles (75m, 75o) | Various microorganisms | 3.12 - 6.25 | [6] |

| 4-(carboxyphenyl)triazolyl substituted coumarin (4c) | S. aureus | 0.16 - 3.75 | [3] | |

| 4-(carboxyphenyl)triazolyl substituted coumarin (42c) | S. aureus | 0.21 - 6.28 | [3] | |

| Phenyl-1,2,4-triazolidine-3-thiones | Analogues with sulfadiazine (B1682646) or 4-hydroxyphenyl moieties (38c-d, 39c-d) | S. aureus | 125 | [7] |

| Analogues with sulphanilamide or 4-chlorophenyl substitutions (38a, 41c,d) | S. aureus | - | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in the evaluation of the biological activities of coumarin derivatives.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well microplates

-

Test compounds (chlorinated formylcoumarin derivatives) dissolved in DMSO

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Prepare serial dilutions of the test compounds in the culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48-72 hours at 37°C.

-

After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Broth Microdilution Method for Antimicrobial Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

96-well microplates

-

Test compounds dissolved in DMSO

-

Standard antimicrobial agents (e.g., ciprofloxacin, fluconazole)

Procedure:

-

Prepare a twofold serial dilution of the test compounds in the appropriate broth in a 96-well plate.

-

Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

-

Add the microbial inoculum to each well, achieving a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.

-

Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Western Blot Analysis for Apoptosis Markers

Western blotting is used to detect specific proteins in a sample and can be employed to assess the levels of key apoptosis-related proteins.

Materials:

-

Treated and untreated cell lysates

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-caspase-3, anti-Bcl-2, anti-Bax, anti-PARP)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Capture the signal using an imaging system and analyze the band intensities.

Conclusion

Chlorinated formylcoumarins are undeniably valuable synthons in medicinal chemistry, providing a gateway to a diverse range of novel coumarin derivatives with significant biological potential. While direct studies on their own bioactivity are limited, the potent anticancer and antimicrobial properties of the compounds derived from them underscore their importance in the drug discovery pipeline. The structure-activity relationship studies of these derivatives consistently highlight the influence of the coumarin scaffold, often enhanced by the presence of halogen substituents.

This technical guide has summarized the key biological activities of compounds derived from chlorinated formylcoumarins, presented quantitative data, and provided detailed experimental protocols to aid researchers in this field. The continued exploration of chlorinated formylcoumarins as versatile building blocks is expected to yield a new generation of potent and selective therapeutic agents. Future research should focus on elucidating the specific mechanisms of action of these novel derivatives and further optimizing their pharmacological profiles for potential clinical development.

References

- 1. researchgate.net [researchgate.net]

- 2. 4-Chloro-3-formylcoumarin as a multifaceted building block for the development of various bio-active substituted and fused coumarin heterocycles: a brief review - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Design, Synthesis and Antibacterial Activity of Coumarin-1,2,3-triazole Hybrids Obtained from Natural Furocoumarin Peucedanin [mdpi.com]

- 4. Synthesis and evaluation of anticancer activity of 6-pyrazolinylcoumarin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Coumarin Triazoles as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

The Formyl Group in 3-Formylcoumarin Derivatives: A Hub of Reactivity for Drug Discovery and Materials Science

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The coumarin (B35378) scaffold, a privileged structure in medicinal chemistry and materials science, gains significant synthetic versatility with the introduction of a formyl group at the 3-position. This aldehyde functionality serves as a reactive handle for a diverse array of chemical transformations, enabling the synthesis of complex heterocyclic systems with a wide range of biological activities and material properties. This technical guide provides a comprehensive overview of the reactivity of the formyl group in 3-formylcoumarin derivatives, presenting key quantitative data, detailed experimental protocols, and visualizations of reaction pathways.

Core Reactivity of the 3-Formyl Group

The formyl group at the C3 position of the coumarin nucleus is highly susceptible to nucleophilic attack and condensation reactions. Its reactivity is influenced by the electronic nature of substituents on the coumarin ring and the specific reaction conditions employed. The primary modes of reactivity include nucleophilic addition, condensation reactions, and participation in multicomponent and cycloaddition reactions.

Nucleophilic Addition and Condensation Reactions

The electrophilic carbon of the formyl group readily reacts with a variety of nucleophiles. This forms the basis for numerous synthetic routes to novel coumarin derivatives.

Table 1: Representative Condensation Reactions of 3-Formylcoumarin Derivatives

| Reactant(s) | Product Type | Yield (%) | Reference |

| Malononitrile | 2-Amino-3-cyanopyrano[3,2-c]coumarin | Not specified | [1] |

| Ethyl cyanoacetate | Ethyl 2-cyano-3-(2-oxo-2H-chromen-3-yl)acrylate | Not specified | [2] |

| Thioacetamide | 3-(2-Methylthiazol-4-yl)-2H-chromen-2-one | Not specified | [3] |

| Thiourea | 3-(2-Aminothiazol-4-yl)-2H-chromen-2-one | Not specified | [3] |

| Hydroxylamine (B1172632) | 3-Cyano-4-chlorocoumarin / 4H-Chromeno[3,4-d]isoxazol-4-one | Good | [4] |

Multi-component Reactions

3-Formylcoumarin derivatives are excellent substrates for one-pot multi-component reactions (MCRs), which allow for the rapid construction of complex molecular architectures from simple starting materials.

Table 2: Multi-component Reactions Involving 3-Formylcoumarin Derivatives

| Components | Product Type | Yield (%) | Reference |

| 4-Chloro-3-formylcoumarin, secondary amine, dialkyl acetylenedicarboxylate (B1228247), isocyanide | 3-Furyl coumarin derivatives | Quantitative | [5] |

| 4-Hydroxycoumarin, aldehyde, nitromethane (B149229) (catalyzed by CuFe2O4) | Pyrrole-fused coumarin system | Not specified | [1] |

| 4-Aminocoumarin, aromatic aldehyde, indane-1,3-dione | Coumarin derivatives linked to a benzyl (B1604629) pyridinium (B92312) group | 50-69 | [1] |

Key Synthetic Protocols

Detailed experimental procedures are crucial for the successful synthesis of 3-formylcoumarin derivatives and their subsequent transformation.

General Procedure for the Synthesis of 3-Formylcoumarins via Reduction of 3-Cyanocoumarins

This method provides a facile route to 3-formylcoumarins from readily accessible 3-cyanocoumarins.[6]

-

Preparation of Raney Nickel: Commercial Raney nickel (suspension in water) is washed with ethanol (B145695). The ethanol is decanted, and the Raney nickel is suspended in formic acid immediately before use.

-

Reaction Setup: A solution of the 3-cyanocoumarin (B81025) (1 equivalent) in hot (80–90 °C) formic acid is stirred.

-

Reduction: A suspension of the prepared Raney nickel in formic acid is added to the stirred solution. The mixture is vigorously stirred at 80–90 °C for 1.5–2 hours, with the reaction progress monitored by TLC.

-

Work-up: After the reaction is complete, the catalyst is filtered off, and the filtrate is concentrated in vacuo to yield the crude 3-formylcoumarin.

-

Purification: The crude product can be purified by crystallization.

General Procedure for the Knoevenagel Condensation of Salicylaldehyde with Malonate Esters to Yield Coumarin-3-carboxylic Esters

This protocol, mediated by L-proline, offers a convenient and high-yielding synthesis of coumarin-3-carboxylic esters.[7]

-

Reaction Mixture: Salicylaldehyde (1 equivalent), a malonate ester (1.2 equivalents), and L-proline (10 mol%) are combined in ethanol.

-

Reaction Conditions: The mixture is heated to 80 °C and stirred for 18-48 hours.

-

Product Isolation: Upon completion, the reaction mixture is cooled, and the pure coumarin-3-carboxylic ester crystallizes out. The product is collected by filtration.

One-Pot Four-Component Synthesis of 3-Furyl Coumarin Derivatives

This efficient procedure allows for the quantitative synthesis of complex 3-furyl coumarins.[5]

-

Initial Reaction: To a solution of a secondary amine (1.2 mmol) and dialkyl acetylenedicarboxylate (1.0 mmol) in methanol (B129727) (10 mL) at 0 °C, a solution of 4-chloro-3-formylcoumarin (1.0 mmol) in methanol (5 mL) is added dropwise. The mixture is stirred at room temperature for 30 minutes.

-

Addition of Isocyanide: An isocyanide (1.2 mmol) is then added, and the reaction mixture is stirred at room temperature for an additional 4-5 hours.

-

Work-up: The solvent is removed under reduced pressure.

-

Purification: The residue is purified by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate (B1210297) mixture as the eluent to afford the pure 3-furyl coumarin derivative.

Reaction Mechanisms and Pathways

Understanding the underlying mechanisms of these reactions is crucial for optimizing conditions and predicting outcomes.

Caption: Reaction of 4-chloro-3-formylcoumarin with hydroxylamine.

This pathway illustrates the versatility of the formyl group, leading to multiple products depending on the reaction conditions and subsequent intramolecular events.[4]

Caption: General mechanism of the Hantzsch pyridine synthesis.

The Hantzsch synthesis is a classic example of a multi-component reaction where the 3-formylcoumarin acts as the aldehyde component to construct a dihydropyridine ring, which can be subsequently aromatized.[8]

Conclusion

The formyl group in 3-formylcoumarin derivatives is a cornerstone of synthetic versatility, providing a gateway to a vast chemical space of novel compounds. Its reactivity in nucleophilic additions, condensations, and multi-component reactions allows for the construction of diverse and complex heterocyclic systems. The quantitative data and detailed protocols presented in this guide offer a valuable resource for researchers in drug discovery and materials science, enabling the rational design and synthesis of next-generation coumarin-based molecules with tailored properties. The continued exploration of the reactivity of this functional group is poised to yield further innovations in these fields.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Unexpected synthesis of three components from the reaction of 4-chloro-3-formylcoumarin with hydroxylamine hydrochloride – Oriental Journal of Chemistry [orientjchem.org]

- 5. ias.ac.in [ias.ac.in]

- 6. d-nb.info [d-nb.info]

- 7. biomedres.us [biomedres.us]

- 8. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

The Alchemist's Guide to Light: An In-depth Technical Review of Substituted Coumarin Synthesis

For Researchers, Scientists, and Drug Development Professionals

The coumarin (B35378) scaffold, a privileged heterocyclic motif, is a cornerstone in the fields of medicinal chemistry, materials science, and fragrance development. Its unique photophysical properties and diverse biological activities have fueled a continuous quest for novel derivatives and efficient synthetic methodologies. This technical guide provides a comprehensive overview of the core synthetic strategies for accessing substituted coumarins, with a focus on detailed experimental protocols, comparative quantitative data, and a logical framework for synthetic route selection.

Core Synthetic Methodologies: A Comparative Overview

The synthesis of the coumarin core is primarily achieved through a handful of name reactions, each with its own set of advantages and limitations. The choice of method is often dictated by the desired substitution pattern on the benzopyran-2-one nucleus.

Pechmann Condensation

The Pechmann condensation is a widely employed method for the synthesis of coumarins, involving the reaction of a phenol (B47542) with a β-ketoester in the presence of an acid catalyst. This method is particularly effective for the synthesis of 4-substituted coumarins.

Reaction Mechanism:

Caption: General mechanism of the Pechmann condensation.

Quantitative Data for Pechmann Condensation:

| Phenol Derivative | β-Ketoester | Catalyst | Conditions | Yield (%) | Reference |

| Resorcinol (B1680541) | Ethyl acetoacetate (B1235776) | Tamarind Juice (aq.) | 90 °C, 24 h | 79-85 | [1] |

| Phenol | Ethyl acetoacetate | InCl₃ (3 mol%) | Ball mill, RT | 52 | [2] |

| m-Methoxyphenol | Ethyl acetoacetate | InCl₃ (3 mol%) | Ball mill, 20 min | 80 | [2] |

| Resorcinol | Ethyl acetoacetate | conc. H₂SO₄ | 5 °C to RT, 18 h | 88 | [3] |

| m-Aminophenol | Ethyl acetoacetate | Nano-crystalline sulfated-zirconia | 150 °C, 1 h | ~70-80 | [4] |

| Resorcinol | Ethyl acetoacetate | Fly ash (20 mol%) | MW, 300W | High | [5] |

| Resorcinol | Ethyl acetoacetate | FeF₃ | MW, 450W, 7 min | High | [6] |

Detailed Experimental Protocol: Synthesis of 7-hydroxy-4-methylcoumarin[1]

-

In a 50 ml round bottom flask, add resorcinol (1 mmol) and ethyl acetoacetate (1 mmol) to 20 ml of a tamarind juice-water mixture (pH=3).

-

Stir the mixture in an oil bath and heat at 90 °C for 24 hours.

-

Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture.

-

Cool the filtrate and pour it into ice, resulting in the precipitation of a solid crude product.

-

Filter the solid and recrystallize from ethanol (B145695) to obtain the pure product.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an o-hydroxybenzaldehyde with an active methylene (B1212753) compound, typically in the presence of a weak base. This method is highly versatile for the synthesis of 3-substituted coumarins.

Reaction Mechanism:

Caption: General mechanism of the Knoevenagel condensation for coumarin synthesis.

Quantitative Data for Knoevenagel Condensation:

| o-Hydroxybenzaldehyde Derivative | Active Methylene Compound | Catalyst/Conditions | Yield (%) | Reference |

| Salicylaldehyde | Ethyl acetoacetate | Piperidine (B6355638), MW | 91 | [7] |

| 2-Hydroxy-1-naphthaldehyde | Ethyl acetoacetate | Piperidine, MW | 80 | [7] |

| Salicylaldehyde | Malonic acid | HZSM-5 zeolite, MW | High | [8] |

| 2-Hydroxybenzaldehyde | Ethyl acetoacetate | Diethylamine, MW, 60-80s | Good | [9] |

| o-Vanillin | Dimethyl malonate | Li₂SO₄, Ultrasound | 96-97 | [10] |

| Substituted Salicylaldehydes | Malonic acid | Potassium 1,2,3,6-tetrahydrophthalimide, H₂O, RT | 85-95 | [11] |

Detailed Experimental Protocol: Microwave-Assisted Synthesis of 3-substituted Coumarins[7]

-

In an open vessel suitable for a microwave reactor, mix the hydroxyaldehyde (100 mmol), the active methylene compound (110 mmol), and piperidine (0.20 g, 2.4 mmol).

-

Irradiate and heat the mixture in the microwave reactor at the power and for the time specified for the desired product (e.g., 20W for 1 minute for 3-acetylcoumarin).

-

After microwave exposure, cool the reaction mixture to room temperature.

-

Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to yield the pure coumarin.

Perkin Reaction

The Perkin reaction is a classical method for synthesizing coumarins from salicylaldehyde and an acid anhydride (B1165640) in the presence of the corresponding carboxylate salt. This reaction proceeds via an o-hydroxycinnamic acid intermediate.

Reaction Workflow:

Caption: Experimental workflow for the Perkin reaction.

Quantitative Data for Perkin Reaction:

| Salicylaldehyde Derivative | Acid Anhydride | Base | Conditions | Yield (%) | Reference |

| Salicylaldehyde | Acetic anhydride | Sodium acetate | Heat | Good | [12] |

| 2-Hydroxybenzaldehyde | Phenylacetic acid | Triethylamine (B128534) | MW, 120W, 5 min | >90 | [13] |

Detailed Experimental Protocol: One-Pot Microwave-Assisted Perkin-type Synthesis[13]

-

In a 50 mL stoppered flask, mix 2-hydroxybenzaldehyde (1.22 g, 10 mmol), phenylacetic acid (1.36 g, 10 mmol), triethylamine (0.7 mL, 5 mmol), and acetic anhydride (5 mL).

-

Irradiate the mixture under 120 W microwave power for 5 minutes intermittently.

-

Pour the reaction mixture into ice-cold water and stir for 30 minutes at 0-10 °C.

-

Collect the separated solid and wash it repeatedly with dilute NaHCO₃ solution and distilled water.

-

Dry the solid and recrystallize it from ethanol.

Wittig Reaction

The intramolecular Wittig reaction provides a modern and efficient route to coumarins, often under mild conditions. This approach typically involves the reaction of an o-hydroxybenzaldehyde with a phosphonium (B103445) ylide precursor.

Logical Relationship for Wittig Synthesis:

Caption: Logical steps for intramolecular Wittig synthesis of coumarins.

Quantitative Data for Wittig Reaction:

| o-Hydroxybenzaldehyde Derivative | Reagents | Conditions | Yield (%) | Reference |

| Salicylaldehyde | Chloroacetyl chloride, PPh₃, Triethylamine | Reflux in Chloroform | 30 | [14] |

| 2-Hydroxy-4-methoxybenzaldehyde | Chloroacetyl chloride, PPh₃, Triethylamine | Reflux in Chloroform | Fair | [14] |

| Substituted 2-formylphenyl 2-bromoacetate | PPh₃, aq. NaHCO₃ | Room Temperature | Good | [15] |

Detailed Experimental Protocol: Intramolecular Wittig Synthesis of Coumarin[14]

-

To a solution of o-hydroxybenzaldehyde (1a-d) in a suitable solvent, add chloroacetyl chloride in the presence of pyridine.

-

Following the formation of the chloroacetyl derivative, add triphenylphosphine.

-

Finally, add a base such as triethylamine to initiate the intramolecular Wittig reaction.

-

The reaction mixture is typically heated under reflux.

-

After the reaction is complete, the coumarin product is isolated and purified, often by chromatographic methods.

Modern Synthetic Approaches

In addition to the classical methods, modern synthetic chemistry has introduced more efficient and environmentally benign approaches to coumarin synthesis.

Microwave-Assisted Synthesis

Microwave irradiation has been shown to significantly accelerate the rates of classical coumarin syntheses, often leading to higher yields in shorter reaction times and under solvent-free conditions.[5][6][7][9] This technique is applicable to Pechmann, Knoevenagel, and Perkin reactions.

Catalyst-Free Synthesis

Recent research has focused on developing catalyst-free synthetic routes to coumarins, further enhancing the green credentials of these processes. These methods often rely on microwave irradiation or the use of aqueous media to promote the reaction.

Conclusion

The synthesis of substituted coumarins is a mature field with a rich history of classical name reactions. The Pechmann condensation remains a robust method for 4-substituted coumarins, while the Knoevenagel condensation offers excellent versatility for 3-substituted analogues. The Perkin and Wittig reactions provide alternative, powerful strategies. The advent of modern techniques, particularly microwave-assisted synthesis, has revolutionized these traditional methods by offering faster, cleaner, and more efficient routes to this important class of heterocyclic compounds. The selection of the optimal synthetic strategy will depend on the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction. This guide provides the foundational knowledge and practical protocols for researchers to navigate the synthesis of novel coumarin derivatives for a wide range of applications.

References

- 1. ijisrt.com [ijisrt.com]

- 2. A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball Mill Process | MDPI [mdpi.com]

- 3. jetir.org [jetir.org]

- 4. mkmcatalysis.wordpress.com [mkmcatalysis.wordpress.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. mdpi.com [mdpi.com]

- 7. Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. [ch.ic.ac.uk]

- 8. tandfonline.com [tandfonline.com]

- 9. pubs.aip.org [pubs.aip.org]

- 10. article.sapub.org [article.sapub.org]

- 11. bhu.ac.in [bhu.ac.in]

- 12. sciforum.net [sciforum.net]

- 13. asianpubs.org [asianpubs.org]

- 14. researchgate.net [researchgate.net]

- 15. A practical one-pot synthesis of coumarins in aqueous sodium bicarbonate via intramolecular Wittig reaction at room temperature - RSC Advances (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for the Knoevenagel Condensation of 4,6-Dichloro-3-formylcoumarin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4,6-dichloro-3-formylcoumarin as a versatile starting material in the Knoevenagel condensation reaction. This compound serves as a valuable building block for the synthesis of a diverse range of 3-substituted coumarin (B35378) derivatives with significant potential in medicinal chemistry and materials science. The protocols detailed below are designed to be adaptable for various research and development applications.

Introduction

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of an active methylene (B1212753) compound with an aldehyde or ketone, typically catalyzed by a weak base, to yield an α,β-unsaturated product. When applied to 3-formylcoumarins, this reaction provides a straightforward and efficient route to novel coumarin derivatives with a variety of functional groups at the 3-position. These derivatives are of particular interest due to the wide range of biological activities associated with the coumarin scaffold, including antimicrobial, anti-inflammatory, and anticancer properties.[1]

The presence of two chlorine atoms on the benzene (B151609) ring of this compound is expected to influence the electronic properties and biological activity of the resulting Knoevenagel products, making this a promising scaffold for the development of new therapeutic agents and functional materials.

Applications in Drug Discovery and Materials Science

The Knoevenagel adducts derived from this compound are valuable precursors for a variety of applications:

-

Antimicrobial Agents: Coumarin derivatives are known to exhibit significant antifungal and antibacterial activity.[2][3][4][5] The products of the Knoevenagel condensation with active methylene compounds such as malononitrile (B47326) and ethyl cyanoacetate (B8463686) can be screened for their efficacy against various pathogens. Halogenated coumarins, in particular, have shown promising antimicrobial potential.

-

Anti-inflammatory Agents: The coumarin nucleus is a common feature in many anti-inflammatory compounds. The synthesized derivatives can be evaluated for their ability to inhibit inflammatory pathways.

-

Anticancer Agents: Numerous coumarin derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The unique substitution pattern of these compounds could lead to the discovery of novel anticancer agents.

-

Fluorescent Probes and Dyes: The extended π-conjugation in the Knoevenagel products can result in fluorescent molecules. These can be explored for applications in bio-imaging and as sensors.

Experimental Protocols

The following are generalized protocols for the Knoevenagel condensation of this compound with common active methylene compounds. These protocols are based on established methods for similar substrates and may require optimization for specific applications.[6][7]

Protocol 1: Knoevenagel Condensation with Ethyl Cyanoacetate

This protocol describes the synthesis of ethyl 2-cyano-3-(4,6-dichloro-2-oxo-2H-chromen-3-yl)acrylate.

Materials:

-

This compound

-

Ethyl cyanoacetate

-

Piperidine (B6355638) (catalyst)

-

Ethanol (B145695) (solvent)

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, TLC plates, filtration apparatus, rotary evaporator)

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve this compound (1.0 eq) in ethanol.

-

To this solution, add ethyl cyanoacetate (1.1 eq).

-

Add a catalytic amount of piperidine (e.g., 0.1 eq) to the reaction mixture.

-

Heat the mixture to reflux (approximately 78 °C) and stir.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent. The reaction is complete when the starting aldehyde spot disappears.

-

Once the reaction is complete, cool the mixture to room temperature.

-

If a precipitate forms, collect the solid by filtration. Wash the solid with cold ethanol and dry under vacuum.

-

If no precipitate forms, remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel.

Expected Product Characterization:

The structure of the product can be confirmed by standard spectroscopic methods:

-

¹H NMR: Expect signals for the aromatic protons, the vinyl proton, and the ethyl group.

-

¹³C NMR: Expect signals for the coumarin core, the cyano group, the ester carbonyl, and the vinyl carbons.